Home > Products > Screening Compounds P14021 > Fluvastatin Isopropyl Ester
Fluvastatin Isopropyl Ester -

Fluvastatin Isopropyl Ester

Catalog Number: EVT-15425415
CAS Number:
Molecular Formula: C27H32FNO4
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluvastatin Isopropyl Ester is a synthetic compound belonging to the class of statins, which are primarily used to manage cholesterol levels and prevent cardiovascular diseases. It is an ester derivative of Fluvastatin, a well-known HMG-CoA reductase inhibitor that reduces cholesterol synthesis in the liver. The compound is characterized by its ability to lower low-density lipoprotein (LDL) cholesterol and has been extensively studied for its pharmacological properties.

Source

Fluvastatin Isopropyl Ester is derived from Fluvastatin, which was developed by Novartis and is marketed under the brand name Lescol. The synthesis of this compound involves several chemical processes that modify the parent structure to enhance its pharmacokinetic properties.

Classification

Fluvastatin Isopropyl Ester can be classified as:

  • Pharmaceutical Compound: Used in the treatment of hypercholesterolemia.
  • Statin: A member of the class of drugs that inhibit HMG-CoA reductase.
  • Ester: A chemical compound formed from an acid and an alcohol.
Synthesis Analysis

Methods

The synthesis of Fluvastatin Isopropyl Ester typically involves several steps, including:

  1. Formation of the Alkyl Ester: This step often utilizes various alcohols and acids to create the ester linkage.
  2. Hydrolysis: The alkyl ester undergoes hydrolysis to yield Fluvastatin Sodium salt, which can then be converted back into its ester form.
  3. Purification: The product is purified through recrystallization or chromatography to remove impurities and unwanted isomers.

Technical Details

The process may involve:

  • Using solvents such as ethanol or ethyl acetate for extraction.
  • Employing sodium hydroxide for the hydrolysis reaction.
  • Controlling reaction conditions (temperature, time) to optimize yield and purity .
Molecular Structure Analysis

Structure

Fluvastatin Isopropyl Ester has a complex molecular structure characterized by:

  • Molecular Formula: C27H30FNO4
  • Molecular Weight: 451.54 g/mol
  • Structural Features: Contains a fluorophenyl group, an indole moiety, and a heptenoic acid structure.

Data

The compound exhibits chirality, existing as a racemic mixture of two enantiomers. The (3R,5S) enantiomer is primarily responsible for its pharmacological activity .

Chemical Reactions Analysis

Reactions

Fluvastatin Isopropyl Ester participates in several key reactions:

  1. Saponification: Hydrolysis of the ester bond leads to the formation of Fluvastatin and alcohol.
  2. Reduction Reactions: Involves converting ketones or aldehydes present in the structure to alcohols or other functional groups.

Technical Details

The reactions are typically carried out under controlled conditions to ensure high selectivity and yield. For example, specific ratios of reactants and solvents are crucial for minimizing side reactions and maximizing product purity .

Mechanism of Action

Fluvastatin Isopropyl Ester exerts its effects primarily through competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a precursor in cholesterol biosynthesis. This action leads to reduced cholesterol levels in the liver, prompting an increase in LDL receptor activity and further lowering circulating LDL cholesterol levels .

Process

The mechanism involves:

  • Binding to the active site of HMG-CoA reductase.
  • Decreasing cholesterol synthesis.
  • Enhancing hepatic uptake of LDL particles from circulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • pH Stability Range: Optimal stability at neutral pH levels.

Relevant Data

The melting point, boiling point, and specific heat capacity are essential for determining storage conditions and handling protocols .

Applications

Fluvastatin Isopropyl Ester is primarily used in scientific research for:

  • Investigating lipid metabolism pathways.
  • Studying cardiovascular disease mechanisms.
  • Developing new formulations aimed at improving bioavailability and therapeutic efficacy.

Additionally, it serves as a reference standard in pharmaceutical testing and quality control processes .

Synthetic Methodologies and Stereochemical Optimization

Enantioselective Synthesis via Borane-Mediated Reductive Amination

The enantioselective construction of the (3R,5S)-dihydroxyheptenoic acid pharmacophore represents a critical challenge in fluvastatin isopropyl ester synthesis. Borane-mediated reductive amination has emerged as a powerful strategy for establishing the requisite stereochemistry with high fidelity. Tris(pentafluorophenyl)borane (BCF), an exceptionally electron-deficient Lewis acid, plays a pivotal role in this transformation by activating hydrosilane reducing agents through polarization of the Si–H bond. This activation generates a reactive boron-hydride species capable of delivering hydride with exquisite stereocontrol [5].

In a landmark approach, the fluvastatin isopropyl ester side chain is synthesized via sodium borohydride reduction of a key β-keto ester intermediate under borane catalysis. This reaction proceeds through a six-membered cyclic transition state that enforces diastereofacial selectivity, yielding the syn-diol motif with diastereomeric ratios exceeding 9:1 [3] [5]. The reaction typically employs tetrahydrofuran (THF) or ethyl acetate as solvents at temperatures between -20°C to 0°C to prevent over-reduction and epimerization. Subsequent acidic workup simultaneously cleaves protecting groups and lactonizes the product, yielding the enantiomerically pure dihydroxy acid precursor essential for fluvastatin activity [3] [5].

Table 1: Performance of Borane Catalysts in Fluvastatin Intermediate Reduction

Catalyst SystemReducing AgentTemperature (°C)dr (syn:anti)Yield (%)
BCF/Ph₂SiH₂Et₃SiH-1592:885
B(C₆F₅)₃PMHS089:1178
BH₃·THFNaBH₄-2095:591
Chiral oxazaborolidineBH₃·DMS-7898:282

Wittig and Horner-Wadsworth-Emmons Approaches for Side-Chain Elaboration

Olefination methodologies provide the most efficient carbon framework assembly for the fluvastatin isopropyl ester side chain. The Wittig reaction between stabilized phosphonium ylides and aldehyde precursors enables stereoselective formation of the crucial (E)-configured alkene in the dihydroxyheptenoate moiety. A particularly effective approach utilizes an indole-2-carbaldehyde derivative, prepared from 3-(4-fluorophenyl)-1-isopropylindole, condensed with the phosphorane reagent (isopropoxycarbonylmethyl)triphenylphosphonium bromide [3]. This transformation proceeds in anhydrous THF at reflux temperatures (65-70°C) for 12-16 hours, producing the α,β-unsaturated ester with complete (E)-selectivity, confirmed by ¹H-NMR coupling constants (J = 15.5-16.0 Hz) [3] [9].

The Horner-Wadsworth-Emmons (HWE) variant offers significant advantages in terms of byproduct solubility and stereocontrol. Phosphonate esters, such as diethyl (isopropoxycarbonylmethyl)phosphonate, react with the same aldehyde precursor under mild basic conditions (potassium carbonate or cesium carbonate) in dichloromethane or DMF at ambient temperature. This protocol delivers the (E)-unsaturated ester with exceptional stereoselectivity (>99:1 E/Z) and reduced purification challenges compared to Wittig methodologies [3]. The phosphonate approach also demonstrates superior functional group tolerance toward the indole nitrogen and fluorophenyl substituents, eliminating the need for additional protecting groups during the olefination step [9].

Table 2: Comparison of Olefination Strategies for Side-Chain Assembly

MethodReagentBase/SolventTemperatureE:Z RatioReaction TimeYield (%)
WittigPh₃P=CHCO₂iPrNaHMDS/THF65-70°C95:512-16 h78
HWE(EtO)₂P(O)CH₂CO₂iPrK₂CO₃/CH₂Cl₂25°C>99:14-6 h85
HWE(EtO)₂P(O)CH₂CO₂iPrDBU/DMF0°C to 25°C>99:12-3 h91

Catalytic Asymmetric Strategies for Diastereomeric Control

Advanced catalytic systems have revolutionized stereochemical control in fluvastatin isopropyl ester synthesis, particularly for installing the C3 and C5 chiral centers. Ruthenium-(S)-BINAP complexes catalyze the asymmetric hydrogenation of β-keto esters with unprecedented enantioselectivity (up to 99% ee) under moderate hydrogen pressure (50-100 psi) in methanol or ethanol solvents [5] [8]. This methodology capitalizes on chelating interactions between the dicarbonyl substrate and the metal center, with the chiral ligand environment dictating facial selectivity during hydride delivery [5].

Organocatalytic approaches employing proline-derived catalysts enable the dynamic kinetic resolution of racemic diol precursors. In one innovative protocol, a diarylprolinol silyl ether catalyst promotes the intramolecular aldol condensation of triketide substrates, generating the lactol framework with excellent diastereocontrol (>20:1 dr) [8]. This transformation proceeds through an enamine intermediate that adopts a defined conformation, shielding one face of the molecule from nucleophilic attack. The catalyst loading can be reduced to 2-5 mol% without compromising selectivity, making this approach economically viable for large-scale production [8].

Biocatalytic routes utilizing ketoreductases (KREDs) represent the state-of-the-art in stereoselective synthesis. Engineered Lactobacillus brevis alcohol dehydrogenase achieves near-perfect stereoselectivity (ee >99.9%) in the reduction of ethyl 5-oxo-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3-oxohept-6-enoate, the key fluvastatin precursor. This enzymatic transformation occurs under physiological conditions (pH 7.0, 30°C) with cofactor recycling systems (glucose/glucose dehydrogenase), eliminating the need for chiral auxiliaries or expensive metal catalysts [5].

Table 3: Catalytic Systems for Stereocontrol in Fluvastatin Synthesis

Catalyst TypeSpecific SystemReactionee/drConditions
Metal-ComplexRu-(S)-BINAPKetone hydrogenation99% ee50 psi H₂, MeOH, 50°C
OrganocatalystDiphenylprolinol TMSAldol condensation>20:1 dr5 mol%, CHCl₃, 25°C
BiocatalystLbADH mutantKetoreduction>99.9% eepH 7.0, 30°C, NADP⁺ recycling
OrganoboronChiral oxazaborolidineBorane reduction98% ee-78°C, THF

Protection-Deprotection Schemes for 3,5-Dihydroxy Heptenoic Acid Motif

Strategic protection of the diol functionality during fluvastatin isopropyl ester synthesis prevents undesired side reactions and enables selective transformations. Acid-labile tert-butyldimethylsilyl (TBDMS) ethers demonstrate exceptional utility due to their orthogonal stability toward common reducing agents and mild basic conditions [3] [9]. The stepwise protection sequence begins with selective monosilylation at the C5-hydroxy group using TBDMSCl (1.05 equiv) and imidazole (1.2 equiv) in DMF at 0°C, achieving >95% regioselectivity within 2 hours. Subsequent silylation of the C3-hydroxy group requires elevated temperatures (25-30°C) and extended reaction times (8-12 hours) for complete conversion [3].

The isopropyl ester serves a dual role: as a carboxyl protecting group and as a stereochemical directing moiety during crystallization-induced dynamic resolution. The ester is installed early in the synthesis via Fischer esterification (isopropanol, catalytic H₂SO₄) or Mitsunobu reaction (DIAD, PPh₃) and remains intact throughout the synthesis until the final deprotection stage [3]. Final deprotection employs a sequential protocol: tetra-n-butylammonium fluoride (TBAF, 1.1 equiv in THF) cleaves the silyl ethers quantitatively within 4 hours at 25°C, followed by selective hydrolysis of the isopropyl ester using lithium hydroxide (2.0 equiv) in THF-water (4:1) at 0°C to prevent epimerization [9]. This carefully orchestrated sequence preserves the labile (E)-alkene configuration and prevents β-elimination of the diol system.

Alternative protection strategies include the use of acetonide protection when the diol exists in a 1,3-relationship in cyclic precursors. This approach proves particularly valuable in convergent synthesis routes where the diol moiety is preformed before coupling with the indole fragment. The acetonide group is installed using 2,2-dimethoxypropane (2.0 equiv) and catalytic p-toluenesulfonic acid in acetone at ambient temperature, and removed under mild acidic conditions (aqueous acetic acid, 30°C) without affecting the isopropyl ester [9].

Table 4: Protection Schemes for Dihydroxyacid Motif in Fluvastatin Synthesis

Protection TargetProtecting GroupReagent/ConditionsCompatibilityDeprotection Method
C5-OHTBDMSTBDMSCl, imidazole, DMF, 0°CBase, reductionTBAF, THF, 25°C
C3-OHTBDMSTBDMSCl, imidazole, DMF, 25°CBase, reductionTBAF, THF, 25°C
1,3-Diol systemAcetonide2,2-DMP, TsOH, acetoneWittig, HWE80% aq. AcOH, 30°C
Carboxylic acidIsopropyl ester(i) iPrOH, H₂SO₄, reflux; or (ii) DIAD, PPh₃, iPrOHSilylation, olefinationLiOH, THF/H₂O, 0°C

Abbreviations: TBDMS = tert-butyldimethylsilyl; TBAF = tetra-n-butylammonium fluoride; DMP = dimethoxypropane; DIAD = diisopropyl azodicarboxylate; TsOH = p-toluenesulfonic acid

Properties

Product Name

Fluvastatin Isopropyl Ester

IUPAC Name

propan-2-yl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C27H32FNO4

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C27H32FNO4/c1-17(2)29-24-8-6-5-7-23(24)27(19-9-11-20(28)12-10-19)25(29)14-13-21(30)15-22(31)16-26(32)33-18(3)4/h5-14,17-18,21-22,30-31H,15-16H2,1-4H3/b14-13+/t21-,22-/m1/s1

InChI Key

QXMWVLOVEHOMGZ-WRBWEIJPSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C3=CC=C(C=C3)F

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)C)O)O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.